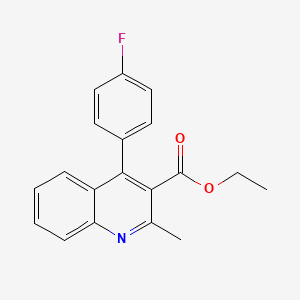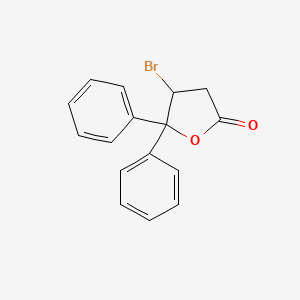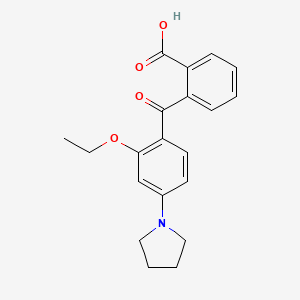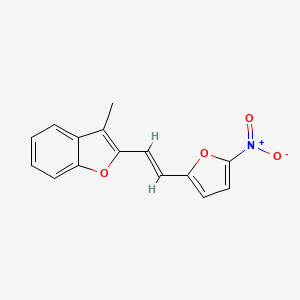![molecular formula C16H15ClN2O2S B15210598 4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide CAS No. 29914-33-8](/img/structure/B15210598.png)
4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl group and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Benzenesulfonamide Moiety: The final step involves the sulfonation of the chlorophenyl-pyrrole intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrrolinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用机制
The mechanism of action of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death.
相似化合物的比较
Similar Compounds
4-(4-(4-Bromophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
4-(4-(4-Methylphenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
属性
CAS 编号 |
29914-33-8 |
|---|---|
分子式 |
C16H15ClN2O2S |
分子量 |
334.8 g/mol |
IUPAC 名称 |
4-[4-(4-chlorophenyl)-2,3-dihydropyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O2S/c17-14-3-1-12(2-4-14)13-9-10-19(11-13)15-5-7-16(8-6-15)22(18,20)21/h1-8,11H,9-10H2,(H2,18,20,21) |
InChI 键 |
CUWCVYDDAUTQBY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)

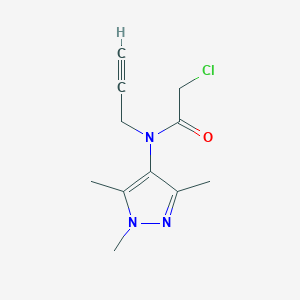
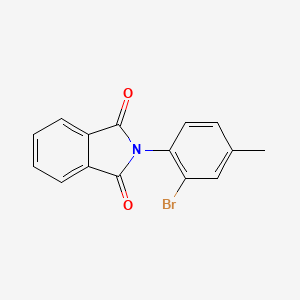
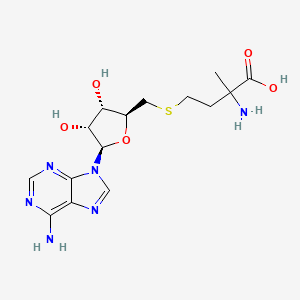
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
